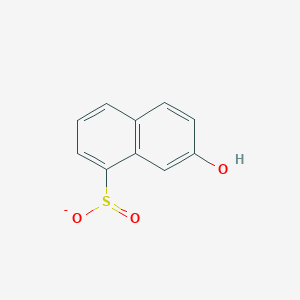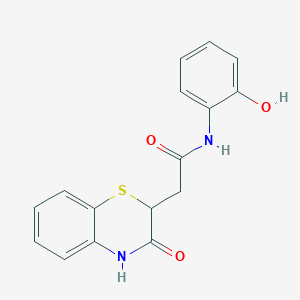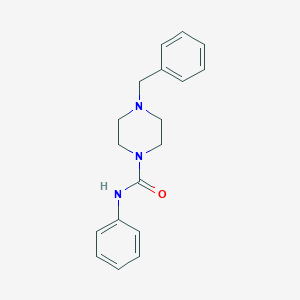
(7-Hydroxy-1-naphthyl)sulfonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Hydroxy-1-naphthyl)sulfonyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hansch's reagent and is widely used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds.
Applications De Recherche Scientifique
(7-Hydroxy-1-naphthyl)sulfonyl has numerous scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds. This information is crucial in drug discovery and development, as it helps to identify compounds with optimal physicochemical properties for drug delivery.
Another application of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of organic chemistry, where it is used as a reagent for the synthesis of various compounds. This compound can react with a wide range of functional groups, including amines, alcohols, and carboxylic acids, to form the corresponding sulfonamides.
Mécanisme D'action
The mechanism of action of (7-Hydroxy-1-naphthyl)sulfonyl is not well understood. However, it is believed that the compound reacts with the functional groups of the target molecule through hydrogen bonding and van der Waals interactions. This interaction leads to the formation of a stable complex, which can be used for further analysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (7-Hydroxy-1-naphthyl)sulfonyl. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (7-Hydroxy-1-naphthyl)sulfonyl is its versatility. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments.
However, there are also some limitations associated with the use of (7-Hydroxy-1-naphthyl)sulfonyl. One of the limitations is the lack of information available on the compound's mechanism of action. Additionally, the compound may not be suitable for use in experiments involving certain functional groups, such as thiols and phosphates.
Orientations Futures
There are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research. One of the primary directions is in the field of drug discovery and development, where the compound can be used as a tool for the determination of physicochemical properties of various compounds. Additionally, the compound can be used for the synthesis of various compounds, which may have potential applications in various fields.
Another future direction for the use of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of materials science, where the compound can be used as a tool for the determination of the surface properties of various materials. This information is crucial in the development of materials with optimal surface properties for various applications.
Conclusion
In conclusion, (7-Hydroxy-1-naphthyl)sulfonyl is a versatile compound that has numerous scientific research applications. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments. While there is limited information available on the compound's mechanism of action, there are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research.
Méthodes De Synthèse
The synthesis of (7-Hydroxy-1-naphthyl)sulfonyl involves the reaction of 7-hydroxynaphthalene-1-sulfonyl chloride with sodium hydroxide. The reaction takes place in anhydrous ethanol, and the product is obtained through filtration and recrystallization. The yield of the product is generally high, and the purity can be improved through further purification techniques.
Propriétés
Formule moléculaire |
C10H7O3S- |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
7-hydroxynaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H8O3S/c11-8-5-4-7-2-1-3-10(14(12)13)9(7)6-8/h1-6,11H,(H,12,13)/p-1 |
Clé InChI |
BARLHDXCXWZGNC-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
